molecular formula C10H9F3N4S B11790941 4-(((5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)aniline

4-(((5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)aniline

Cat. No.: B11790941
M. Wt: 274.27 g/mol
InChI Key: RBLHKLDXMPUUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)aniline: is a chemical compound that features a trifluoromethyl group attached to a triazole ring, which is further connected to an aniline moiety through a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)aniline typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) on the aniline moiety, converting it to an amine.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the aniline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of nitro groups.

    Substituted Anilines: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 4-(((5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)aniline is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable feature in drug design.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The triazole ring is a common pharmacophore in many drugs, and the presence of the trifluoromethyl group can improve the pharmacokinetic properties of these drugs.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials. Its unique chemical properties make it suitable for applications in crop protection and the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 4-(((5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins, while the triazole ring can participate in hydrogen bonding and other interactions.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors, modulating their activity and influencing cellular signaling pathways.

    DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)aniline is unique due to the presence of the triazole ring and thioether linkage, which are not commonly found in the similar compounds listed above

Properties

Molecular Formula

C10H9F3N4S

Molecular Weight

274.27 g/mol

IUPAC Name

4-[[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]aniline

InChI

InChI=1S/C10H9F3N4S/c11-10(12,13)8-15-9(17-16-8)18-5-6-1-3-7(14)4-2-6/h1-4H,5,14H2,(H,15,16,17)

InChI Key

RBLHKLDXMPUUNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NNC(=N2)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.